(2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)propanoic acid

Pharmacokinetics Stereoselective disposition AUC

(2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)propanoic acid (CAS 90319-73-6), also referred to as (1'S,2R)-loxoprofen, is a single, defined stereoisomer of the 2-arylpropionic acid nonsteroidal anti-inflammatory drug (NSAID) loxoprofen. Loxoprofen is a prodrug that requires metabolic activation to its trans-alcohol metabolite to exert prostaglandin synthesis inhibition.

Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
CAS No. 90319-73-6
Cat. No. B11003045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)propanoic acid
CAS90319-73-6
Molecular FormulaC15H18O3
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O
InChIInChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18)/t10-,13+/m1/s1
InChIKeyYMBXTVYHTMGZDW-MFKMUULPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)propanoic acid (CAS 90319-73-6) in the Context of Chiral NSAID Prodrugs


(2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)propanoic acid (CAS 90319-73-6), also referred to as (1'S,2R)-loxoprofen, is a single, defined stereoisomer of the 2-arylpropionic acid nonsteroidal anti-inflammatory drug (NSAID) loxoprofen . Loxoprofen is a prodrug that requires metabolic activation to its trans-alcohol metabolite to exert prostaglandin synthesis inhibition [1]. The molecule contains two chiral centers, yielding four possible stereoisomers: (1'S,2R), (1'R,2R), (1'R,2S), and (1'S,2S). The stereochemistry governs both the pharmacokinetic disposition and the capacity to undergo the requisite prodrug activation steps — chiral inversion at the propionic acid moiety and ketone reduction at the cyclopentanone ring — making isomer identity a critical determinant of pharmacological performance [2].

Why Loxoprofen Racemate or Alternative Stereoisomers Cannot Substitute for (1'S,2R)-Loxoprofen (CAS 90319-73-6)


Substituting the racemic mixture or an alternative single isomer for (1'S,2R)-loxoprofen introduces uncontrolled pharmacokinetic and metabolic variability that directly impacts prodrug activation efficiency. The four stereoisomers of loxoprofen exhibit a >8-fold difference in systemic exposure (AUC0-∞) and a >5-fold difference in elimination half-life in rats after oral administration of the racemate [1]. Critically, only (2R)-configured isomers undergo the irreversible chiral inversion to the therapeutically required (2S)-configuration, while only (1'R)-configured isomers are substrates for the cyclopentanone reduction that generates the active trans-alcohol metabolite [2]. The (1'S,2R)-isomer thus occupies a unique metabolic intersection: it undergoes chiral inversion but not direct ketone reduction, resulting in a distinct pharmacokinetic and pharmacodynamic profile that cannot be replicated by simply adjusting the dose of the racemate or a different isomer [3].

Quantitative Differentiation of (1'S,2R)-Loxoprofen (CAS 90319-73-6) Against Its Three Stereoisomeric Counterparts


Systemic Exposure (AUC0-∞) of (1'S,2R)-Loxoprofen Is 3.19-Fold Lower Than (1'S,2S) and 2.30-Fold Lower Than (1'R,2S) in Rats — Stereochemical Impact on Prodrug Bioavailability

In a stereoselective pharmacokinetic study in male SD rats receiving oral racemic loxoprofen (50 mg/kg), the AUC0-∞ of the (1'S,2R)-isomer was 25,461.58 ng·h/mL, compared with 68,846.77 ng·h/mL for (1'S,2S) and 58,598.99 ng·h/mL for (1'R,2S). The AUC0-6h for (1'S,2R) was 25,369.02 ng·h/mL, versus 62,955.94 ng·h/mL for (1'S,2S) and 38,342.88 ng·h/mL for (1'R,2S) [1]. The (2S)-configured isomers collectively exhibited an AUC0-∞ approximately 3.81 times higher than the (2R)-configured isomers (P < 0.01) [1]. This demonstrates that the (2R)-configuration at the propionic acid moiety drives rapid systemic clearance, and among the (2R)-isomers, the (1'S)-configuration confers partial protection against clearance relative to the (1'R)-counterpart.

Pharmacokinetics Stereoselective disposition AUC

Elimination Half-Life (t1/2) of (1'S,2R)-Loxoprofen Is 5.52-Fold Shorter Than (1'R,2S) — Rapid Clearance Driven by the (2R)-Configuration

The plasma elimination half-life (t1/2) of (1'S,2R)-loxoprofen was measured at 0.69 ± 0.23 h, compared with 3.81 ± 1.63 h for (1'R,2S) and 1.61 ± 0.44 h for (1'S,2S). The (2R)-isomers as a group showed significantly shorter t1/2 than the (2S)-isomers (P < 0.05 or P < 0.01) [1]. The apparent clearance (CL/F) for (1'S,2R) was 0.50 L/h/kg, intermediate between (1'R,2R) at 1.60 L/h/kg and the (2S)-isomers at 0.19–0.25 L/h/kg [1].

Elimination half-life Clearance Stereochemistry

Irreversible Chiral Inversion Is Exclusive to (2R)-Isomers — (1'S,2R) Is Converted to (1'S,2S) In Vivo, Distinguished from Metabolically Inert (1'S,2S) or Reduction-Competent (1'R)-Isomers

Nagashima et al. (1984) demonstrated by chiral HPLC that after oral administration of (2R)-loxoprofen to rats, the (2S)/(2R) ratio of the parent acid in plasma increased rapidly with time, while the (2S)-isomer remained completely intact after dosing [1]. Cao et al. (2024) confirmed that chiral inversion occurs exclusively from (1'S,2R) to (1'S,2S) and from (1'R,2R) to (1'R,2S). Critically, the cyclopentanone reduction occurs only for (1'R)-configured isomers [2]. Therefore, (1'S,2R) undergoes chiral inversion but not direct ketone reduction, placing it at a unique metabolic node: it can contribute to the (2S)-pool via inversion but cannot directly form the trans-alcohol active metabolite without prior inversion.

Chiral inversion Metabolic activation Stereoselective metabolism

Urinary Excretion of Unchanged (1'S,2R)-Loxoprofen Is <0.03% of Dose — 8.2-Fold Lower Than (1'S,2S), Indicating Near-Complete Metabolic Clearance

The cumulative urinary excretion of unchanged drug over 48 h accounted for only 0.025% of the administered dose for (1'S,2R), compared with 0.205% for (1'S,2S), 0.196% for (1'R,2S), and 0.024% for (1'R,2R) [1]. This approximately 8-fold difference between the (1'S,2R) and (1'S,2S) isomers reflects the rapid and extensive chiral inversion of the (2R)-isomer in vivo. The near-absence of unchanged (1'S,2R) in urine underscores that this isomer is almost entirely processed through metabolic pathways, consistent with its role as a short-lived prodrug intermediate.

Renal excretion Metabolic clearance Mass balance

Parent (1'S,2R)-Loxoprofen Is Essentially Inactive as a COX Inhibitor (IC50 ~760 µM vs Bovine Seminal Vesicle Microsomes), Requiring Metabolic Activation — Unlike Direct-Acting COX Inhibitors Such as Ibuprofen

The parent loxoprofen acid (CS-600) exhibits only weak inhibitory activity against prostaglandin synthesis in bovine seminal vesicle microsomes, with an IC50 of 760 µM, while its active trans-alcohol metabolite displays potent inhibition [1]. In human whole blood assays, loxoprofen sodium shows IC50 values of 6.5 µM (COX-1) and 13.5 µM (COX-2), whereas the active (2S,1'R,2'S)-trans-alcohol metabolite is a nonselective, potent COX-1/COX-2 inhibitor [2]. This establishes that (1'S,2R)-loxoprofen, like the other parent isomers, is a pharmacologically inactive prodrug that requires metabolic conversion. Its differentiation from other NSAIDs lies not in direct target engagement but in the stereospecificity of its activation pathway.

COX inhibition Prodrug activation In vitro pharmacology

Cmax of (1'S,2R)-Loxoprofen Is Only 10% Lower Than (1'S,2S) — Rapid Absorption but Rapid Inversion Yields High Initial Plasma Levels Followed by Fast Decline

The peak plasma concentration (Cmax) of (1'S,2R)-loxoprofen was 28,648.04 ng/mL, only 10.5% lower than the highest-exposure isomer (1'S,2S) at 31,993.10 ng/mL, and notably higher than (1'R,2R) at 12,329.35 ng/mL and (1'R,2S) at 21,678.43 ng/mL. Tmax values were comparable across all four isomers, ranging from 0.29 to 0.38 h [1]. This indicates that (1'S,2R) achieves a Cmax comparable to the most abundant isomer, (1'S,2S), despite having a 2.7-fold lower total exposure. The combination of high Cmax and short t1/2 produces a sharp, transient plasma peak.

Cmax Absorption rate Pharmacokinetic profiling

Best-Fit Research and Industrial Application Scenarios for (1'S,2R)-Loxoprofen (CAS 90319-73-6)


Stereospecific Prodrug Activation Studies — Investigating Chiral Inversion Without Concomitant Ketone Reduction

(1'S,2R)-Loxoprofen serves as a stereochemically pure probe to study the chiral inversion step in isolation. Unlike (1'R,2R), which undergoes both inversion and reduction, (1'S,2R) is exclusively a substrate for inversion (2R→2S) with no cyclopentanone reduction, enabling researchers to decouple these two activation processes [1]. This is particularly valuable for mechanistic studies of α-arylpropionic acid metabolic inversion using a clinically relevant NSAID scaffold.

Negative Control for Direct COX Inhibition Assays — Confirming Prodrug Inactivity

Since parent loxoprofen shows only weak COX inhibitory activity (IC50 ~760 µM in bovine seminal vesicle microsomes [2]), (1'S,2R)-loxoprofen can be employed as a stereochemically defined negative control in COX-1/COX-2 enzyme assays to confirm that observed inhibition is attributable to the active metabolite rather than the parent compound. This is essential for assay validation in drug metabolism studies.

Pharmacokinetic Modeling of Transient Prodrug Pulses — High Cmax, Fast Clearance Profile

The combination of a high initial Cmax (28,648 ng/mL, only 10% below the most abundant isomer) and a very short elimination half-life (0.69 h) [3] makes (1'S,2R)-loxoprofen a useful tool for pharmacokinetic studies modeling acute, short-duration prodrug exposure. This profile contrasts sharply with the sustained levels produced by (2S)-isomers and may be relevant for evaluating pulsatile drug delivery strategies for NSAID prodrugs.

Chiral Reference Standard for Analytical Method Development — HPLC and LC-MS/MS Method Validation

As one of the four stereoisomers of loxoprofen, (1'S,2R)-loxoprofen is a required chiral reference standard for developing and validating stereoselective analytical methods using chiral stationary phases (e.g., FLM Chiral NQ-RH columns) [3]. Its distinct retention time and mass spectrometric signature are essential for simultaneous stereoisomeric separation and quantification of loxoprofen and its alcohol metabolites in biological matrices.

Quote Request

Request a Quote for (2R)-2-(4-{[(1S)-2-Oxocyclopentyl]methyl}phenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.